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molecular formula C11H15NO3 B8493777 Methyl 2-methoxy-5-ethyl-6-methylnicotinate

Methyl 2-methoxy-5-ethyl-6-methylnicotinate

Cat. No. B8493777
M. Wt: 209.24 g/mol
InChI Key: OQXNCMLBUFOTJV-UHFFFAOYSA-N
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Patent
US05387512

Procedure details

To a solution of methyl 2-methoxy-5-ethyl-6-methylnicotinate (2.28 g, 10.9 mmol) in anhydrous tetrahydrofuran (50 mL), under a nitrogen atmosphere, was added cautiously lithium aluminum hydride (0.77 g, 20 mmol). After refluxing this mixture for 15-20 hours, saturated aqueous Na2SO4 was added carefully to quench the cooled reaction mixture. This mixture was diluted with more THF, dried (Na2SO4), filtered and the solvent evaporated. This residue was chased with ethanol/toluene to remove traces of water and triturated with hexane as the product slowly crystallized out to give 1.30 g (66%), mp 53°-55° C.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:12]=[C:11]([CH3:13])[C:10]([CH2:14][CH3:15])=[CH:9][C:4]=1[C:5](OC)=[O:6].[H-].[Al+3].[Li+].[H-].[H-].[H-].[O-]S([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[CH3:1][O:2][C:3]1[C:4]([CH2:5][OH:6])=[CH:9][C:10]([CH2:14][CH3:15])=[C:11]([CH3:13])[N:12]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C(=N1)C)CC
Name
Quantity
0.77 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing this mixture for 15-20 hours
Duration
17.5 (± 2.5) h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to remove traces of water
CUSTOM
Type
CUSTOM
Details
triturated with hexane as the product
CUSTOM
Type
CUSTOM
Details
slowly crystallized out
CUSTOM
Type
CUSTOM
Details
to give 1.30 g (66%), mp 53°-55° C.

Outcomes

Product
Name
Type
Smiles
COC1=NC(=C(C=C1CO)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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